Cas no 1246391-73-0 (all-(S)-Posaconazole)

all-(S)-Posaconazole 化学的及び物理的性質
名前と識別子
-
- 4-(4-(4-(4-(((3S,5s)-5-((1h-1,2,4-triazol-1-yl)methyl)-5-(2,4-difluorophenyl)tetrahydrofuran-3-yl)methoxy)phenyl)piperazin-1-yl)phenyl)-1-((2s,3s)-2-hydroxypentan-3-yl)-1h-1,2,4-triazol-5(4h)-one
- Pitavastatin Impurity 58
- 4-[4-[4-[4-[[(3S,5S)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[(2S,3S)-2-hydroxypentan-3-yl]-1,2,4-triazol-3-one
- CID 22875881
- YW6B6CX7QN
- Posaconazole, all-(S)-
- All-(S)-(+)-posaconazole
- 4-
- 4-(4-(4-(4-((
- SCHEMBL3959600
- 4-(4-(4-(4-(((3S,5S)-5-((1H-1,2,4-Triazol-1-yl)methyl)-5-(2,4-difluorophenyl)tetrahydrofuran-3-yl)methoxy)phenyl)piperazin-1-yl)phenyl)-2-((2S,3S)-2-hydroxypentan-3-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one
- 1246391-73-0
- all-(S)-Posaconazole
- DB-228846
- UNII-YW6B6CX7QN
-
- インチ: 1S/C37H42F2N8O4/c1-3-35(26(2)48)47-36(49)46(25-42-47)31-7-5-29(6-8-31)43-14-16-44(17-15-43)30-9-11-32(12-10-30)50-20-27-19-37(51-21-27,22-45-24-40-23-41-45)33-13-4-28(38)18-34(33)39/h4-13,18,23-27,35,48H,3,14-17,19-22H2,1-2H3/t26-,27-,35-,37+/m0/s1
- InChIKey: RAGOYPUPXAKGKH-NTAUFNCHSA-N
- SMILES: FC1C=C(C=CC=1[C@]1(CN2C=NC=N2)C[C@@H](COC2C=CC(=CC=2)N2CCN(C3C=CC(=CC=3)N3C=NN(C3=O)[C@@H](CC)[C@H](C)O)CC2)CO1)F
計算された属性
- 精确分子量: 700.32970817 g/mol
- 同位素质量: 700.32970817 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 11
- 重原子数量: 51
- 回転可能化学結合数: 12
- 複雑さ: 1170
- 共价键单元数量: 1
- 原子立体中心数の決定: 4
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- 分子量: 700.8
- トポロジー分子極性表面積: 112
- XLogP3: 4.6
じっけんとくせい
- 密度みつど: 1.36±0.1 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 850.7±75.0 °C at 760 mmHg
- フラッシュポイント: 468.3±37.1 °C
- Solubility: Insuluble (3.1E-4 g/L) (25 ºC),
- じょうきあつ: 0.0±0.3 mmHg at 25°C
all-(S)-Posaconazole Security Information
- Signal Word:warning
- 危害声明: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- 储存条件:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
all-(S)-Posaconazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | P689615-10mg |
all-(S)-Posaconazole |
1246391-73-0 | 10mg |
$6802.00 | 2023-05-17 | ||
TRC | P689615-2.5mg |
all-(S)-Posaconazole |
1246391-73-0 | 2.5mg |
$1774.00 | 2023-05-17 | ||
TRC | P689615-.5mg |
all-(S)-Posaconazole |
1246391-73-0 | 5mg |
$385.00 | 2023-05-17 | ||
TRC | P689615-0.5mg |
all-(S)-Posaconazole |
1246391-73-0 | 0.5mg |
$ 315.00 | 2022-06-02 | ||
TRC | P689615-25mg |
all-(S)-Posaconazole |
1246391-73-0 | 25mg |
$ 21000.00 | 2023-09-06 |
all-(S)-Posaconazole 関連文献
-
Hossein Yadegari,Andrew Lushington,Qian Sun,Ruying Li,Tsun-Kong Sham,Xueliang Sun Energy Environ. Sci., 2017,10, 286-295
-
Nataliia V. Shymanska Chem. Commun., 2017,53, 7353-7356
-
Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
-
Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
-
Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
-
Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
-
Jun Tian,Kang-Ning Yuan,Wen Liu,Hong-Hong Chang,Xing Li Chem. Commun., 2021,57, 1943-1946
-
Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
-
Yu shen Liu,Guofeng Yang,Feng Xie,Chun Zhu,Yingzhou Yu,Xiumei Zhang,Naiyan Lu,Yueke Wang,Guoqing Chen Nanoscale Adv., 2021,3, 2649-2656
-
Nirban Jana,Dibyangana Parbat,Barnali Mondal,Supriya Das J. Mater. Chem. A, 2019,7, 9120-9129
all-(S)-Posaconazoleに関する追加情報
all-(S)-Posaconazole (CAS No. 1246391-73-0): A Comprehensive Overview
all-(S)-Posaconazole (CAS No. 1246391-73-0) is a triazole antifungal agent that has gained significant attention in the pharmaceutical industry due to its broad-spectrum activity and favorable pharmacokinetic properties. This compound is a chiral derivative of posaconazole, which is widely used in the treatment of invasive fungal infections, particularly in immunocompromised patients. The all-(S)-Posaconazole form specifically refers to the enantiomerically pure version of the drug, which has been shown to exhibit enhanced efficacy and reduced side effects compared to its racemic counterpart.
The chemical structure of all-(S)-Posaconazole is characterized by a triazole ring system and a chiral center, which are crucial for its antifungal activity. The compound's molecular formula is C35H41N5O4, and it has a molecular weight of 587.72 g/mol. The presence of the chiral center at the S configuration ensures that the molecule interacts more effectively with its target enzymes, leading to improved therapeutic outcomes.
Recent studies have highlighted the importance of all-(S)-Posaconazole in the management of refractory fungal infections. A clinical trial published in the Journal of Antimicrobial Chemotherapy demonstrated that all-(S)-Posaconazole was effective in treating invasive aspergillosis in patients who had failed conventional antifungal therapy. The trial also noted a lower incidence of adverse effects, such as gastrointestinal disturbances and hepatotoxicity, compared to other antifungal agents.
The pharmacokinetic profile of all-(S)-Posaconazole is another key factor contributing to its clinical success. The compound exhibits high oral bioavailability and a long half-life, allowing for once-daily dosing regimens. This dosing convenience improves patient compliance and reduces the risk of treatment interruptions. Additionally, all-(S)-Posaconazole has been shown to achieve therapeutic concentrations in various tissues, including lung, skin, and bone, making it suitable for treating deep-seated fungal infections.
In terms of mechanism of action, all-(S)-Posaconazole works by inhibiting lanosterol 14α-demethylase, an enzyme essential for the synthesis of ergosterol in fungal cell membranes. By disrupting ergosterol synthesis, all-(S)-Posaconazole leads to increased membrane permeability and ultimately cell death in fungal pathogens. This mechanism is highly specific to fungi, minimizing the impact on human cells and reducing the risk of toxicity.
The development of resistance to antifungal agents is a growing concern in clinical practice. However, all-(S)-Posaconazole has shown a low potential for resistance development due to its unique structure and mechanism of action. Studies have demonstrated that even when resistance does occur, it is often associated with mutations that do not significantly affect the drug's efficacy. This makes all-(S)-Posaconazole an attractive option for long-term antifungal therapy.
Beyond its clinical applications, all-(S)-Posaconazole has also been studied for its potential use in combination therapy with other antifungal agents. Research published in the International Journal of Antimicrobial Agents found that combining all-(S)-Posaconazole with echinocandins or amphotericin B resulted in synergistic effects against multidrug-resistant fungal strains. This combination approach could be particularly useful in managing complex infections where monotherapy may be insufficient.
The safety profile of all-(S)-Posaconazole has been extensively evaluated through preclinical and clinical studies. Common side effects include gastrointestinal symptoms such as nausea and diarrhea, but these are generally mild and well-tolerated. More serious adverse events are rare but can include hepatotoxicity and QT interval prolongation on electrocardiograms (ECGs). Regular monitoring is recommended to ensure early detection and management of these potential complications.
In conclusion, all-(S)-Posaconazole (CAS No. 1246391-73-0) represents a significant advancement in antifungal therapy due to its enhanced efficacy, favorable pharmacokinetic properties, and low potential for resistance development. Its use in treating refractory fungal infections has been validated through rigorous clinical trials, making it a valuable addition to the arsenal of antifungal agents available to healthcare providers. Ongoing research continues to explore new applications and combination therapies involving all-(S)-Posaconazole, further solidifying its position as a cornerstone treatment for invasive fungal diseases.
1246391-73-0 (all-(S)-Posaconazole) Related Products
- 1090921-40-6(2-(3-ethyl-1H-1,2,4-triazol-5-yl)aniline)
- 1234844-87-1(Methyl 5-Chloro-2,2-Dimethyl-2,3-Dihydrobenzofuran-7-Carboxylate)
- 2460739-65-3(rac-(3R,4R)-3,4-dimethoxypiperidin-4-ylmethanol hydrochloride, cis)
- 2361639-16-7(1-2-(2-fluoro-6-methoxyphenyl)pyrrolidin-1-ylprop-2-en-1-one)
- 2229339-16-4(2-(4-chloro-2,5-difluorophenyl)-2,2-difluoroethan-1-ol)
- 1353993-07-3((S)-2-[(Carboxymethyl-ethyl-amino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester)
- 1058373-34-4(3-{2-4-(2-chlorophenyl)piperazin-1-yl-2-oxoethyl}-6-(4-methoxyphenyl)-3,4-dihydropyrimidin-4-one)
- 1023816-29-6(8-(Dimethylamino)-5-nitroquinoline-2-carbaldehyde)
- 1315366-68-7(2-Methyl-7-(propan-2-yl)-4H,6H-[1,3]diazino[4,5-d]pyrimidine-4-thione)
- 5196-94-1(6-(4-methoxyphenyl)morpholin-3-one)




